3-bromo-N-(2,4-dichlorophenyl)benzamide
Description
3-Bromo-N-(2,4-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at the 3-position and a 2,4-dichlorophenyl group attached via an amide linkage.
Properties
Molecular Formula |
C13H8BrCl2NO |
|---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
3-bromo-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) |
InChI Key |
LOHWHTSDYVETHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of benzoic acid derivatives and aniline derivatives.
Scientific Research Applications
3-bromo-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-dichlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs in Drug Discovery
ZAJWUF (2-Bromo-N-(2,4-Dichlorophenyl)Benzamide)
- Structural Differences : Positional isomerism (bromine at 2- vs. 3-position on the benzamide ring).
- Biological Relevance : Both compounds share halogen-rich motifs, which are common in kinase inhibitors and antimicrobial agents.
N-(2-Aminoethyl)-2,4-Dichloro-N-Substituted Benzamides (Compounds 12–17)
- Synthesis : Derivatives like 12 (98% yield) and 17 (75% yield) were synthesized via HCl salt routes, highlighting efficient synthetic routes for dichlorophenyl benzamides .
- Bioactivity: These compounds target Trypanosoma brucei, with substituents (e.g., 4-chloro-3-methoxyphenyl in 15) influencing antiparasitic potency. Compared to the target compound, the 2-aminoethyl group may enhance solubility but reduce logP .
5-Bromo-2-Chloro-N-(2,4-Dichlorophenyl)Benzamide
- Substituent Effects : Additional chlorine at the 2-position increases molecular weight (379.46 vs. 355.47 for the target compound) and logP (5.59 vs. ~5.59), suggesting minimal lipophilicity change. The chlorine substitution may alter binding interactions in biological targets .
ZINC33268577 and ZINC1162830 (VEGFR-2 Inhibitors)
- Molecular Similarity: Shape Tanimoto scores (0.803 and 0.736) indicate structural overlap with tivozanib, a known VEGFR-2 inhibitor. However, the target compound has fewer H-bond acceptors (2 vs.
- Design Implications : The 3-bromo group in the target compound could mimic halogens in ZINC analogs, which occupy hydrophobic kinase pockets .
Salicylamides (e.g., 5-Chloro-N-(3,4-Dichlorophenyl)-2-Hydroxybenzamide)
- Antimicrobial Activity : At 30 µmol/L, these analogs completely inhibit Desulfovibrio piger growth. The dichlorophenyl group enhances cytotoxicity, suggesting the target compound’s dichlorophenyl moiety may similarly potentiate antimicrobial effects .
3-Bromo-N-(2-Fluorophenyl)-4-(Tetrahydro-2-Furanylmethoxy)Benzamide
- Substituent Complexity : The tetrahydrofuran group introduces steric bulk and oxygen-based polarity, contrasting with the target compound’s simpler halogenated profile. This modification could improve aqueous solubility but reduce membrane permeability .
Physicochemical and Crystallographic Comparisons
| Compound Name | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Space Group | Biological Target |
|---|---|---|---|---|---|---|
| 3-Bromo-N-(2,4-Dichlorophenyl)Benzamide | 355.47 | ~5.59 | 1 | 2 | Not reported | N/A (Structural analog) |
| ZAJWUF | 355.47 | ~5.6 | 1 | 2 | Pbca | Crystallographic model |
| 5-Bromo-2-Chloro-N-(2,4-Dichlorophenyl)Benzamide | 379.46 | 5.59 | 1 | 2 | Not reported | N/A |
| ZINC33268577 | 566.84 | N/A | 1 | 5 | N/A | VEGFR-2 inhibitor |
| Compound 12 (N-(2-Aminoethyl)-2,4-Dichloro-N-(2,4-Dichlorophenyl)Benzamide) | 436.12 | N/A | 2 | 3 | Not reported | Trypanosoma brucei |
Key Findings
- Substituent Position : Bromine placement (2- vs. 3-) affects crystallographic packing and possibly target engagement .
- Halogenation : Dichlorophenyl groups enhance cytotoxicity in antimicrobial contexts, while bromine may optimize kinase inhibition .
- Synthetic Accessibility : High-yield routes for dichlorophenyl benzamides (e.g., 98% for 12 ) suggest scalability for structural optimization .
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